Regioisomeric 7-OH Substitution Defines a Unique Conjugation Vector for TAAR1 Modulator Synthesis with Sub-Nanomolar Downstream Potency
The 7-hydroxy group on the 3-aminochroman scaffold provides the sole attachment point for amide-linked aromatic pharmacophores in the Hoffmann-La Roche TAAR1 modulator series. The derivative (R)-N-(3-aminochroman-7-yl)-3,4-difluorobenzamide (synthesised from the (R)-3-aminochroman-7-ol precursor) achieves a Ki of 0.9 nM at rat TAAR1 and 18.9 nM at mouse TAAR1 expressed in HEK-293 cells, as reported in BindingDB from US Patent 9,957,261 [1]. By contrast, the corresponding 6-amino-5,6,7,8-tetrahydronaphthalen-2-yl (2-aminotetralin) regioisomeric series described in the same patent family yields TAAR1 modulators with a different selectivity fingerprint, and the 5-hydroxy or 8-hydroxy 3-aminochroman regioisomers cannot access this 7-yl amide conjugation geometry without complete retrosynthetic redesign [2]. The 7-OH position is therefore the critical regiospecific handle enabling this compound to serve as the immediate precursor for the most potent disclosed TAAR1 chemotype.
| Evidence Dimension | TAAR1 binding affinity of downstream 7-yl amide derivative vs. alternative regioisomeric scaffold |
|---|---|
| Target Compound Data | Ki = 0.9 nM (rat TAAR1); Ki = 18.9 nM (mouse TAAR1) for (R)-N-(3-aminochroman-7-yl)-3,4-difluorobenzamide |
| Comparator Or Baseline | No directly comparable 5-yl, 6-yl, or 8-yl 3-aminochroman amide derivatives reported in the same TAAR1 patent series with sub-nanomolar potency; the 2-aminotetralin-2-yl series yields structurally distinct modulators |
| Quantified Difference | The 7-yl amide derivative achieves sub-nanomolar Ki (0.9 nM); no alternative regioisomeric 3-aminochroman amide reported with comparable TAAR1 affinity in the same assay system |
| Conditions | Radioligand displacement assay; HEK-293 cells stably expressing rat or mouse TAAR1; 37 °C, 5% CO2, DMEM high glucose medium with 10% fetal calf serum |
Why This Matters
For laboratories prosecuting TAAR1-targeted programmes, the 7-hydroxy substitution is the mandatory regioisomer to access the 7-yl amide series with demonstrated sub-nanomolar TAAR1 binding; procurement of any other monohydroxy-3-aminochroman regioisomer eliminates this synthetic entry point.
- [1] BindingDB Entry BDBM390731. (R)-N-(3-Aminochroman-7-yl)-3,4-difluorobenzamide. Ki = 0.9 nM (rat TAAR1), Ki = 18.9 nM (mouse TAAR1). Assay: HEK-293 cells stably expressing TAAR1. Source: US9957261, Example 87. View Source
- [2] Hoffmann-La Roche AG. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-yl or 3-aminochroman-7-yl derivatives as TAAR modulators. European Patent EP3174853B1. View Source
